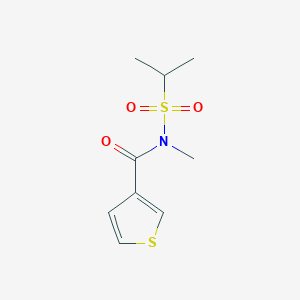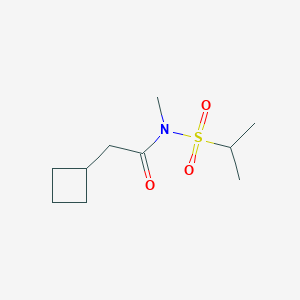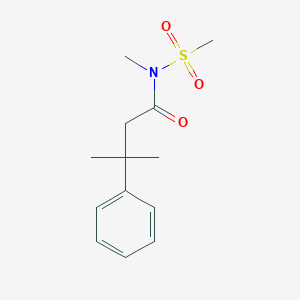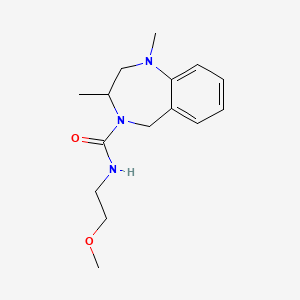
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea, also known as DFO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to induce oxidative stress and DNA damage in cancer cells. In Alzheimer's disease, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea binds to amyloid plaques and forms a stable complex that can be detected through imaging techniques.
Biochemical and Physiological Effects
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for imaging and therapeutic applications in neurological diseases. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to have good stability and solubility, which are important properties for drug development.
实验室实验的优点和局限性
The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in lab experiments include its high purity, good stability, and low toxicity. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for research on 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea and develop more potent analogs for anticancer activity. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks with potential applications in catalysis and sensing. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further developed as a fluorescent probe for detecting heavy metal ions in water. In neurological diseases, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further studied as an imaging and therapeutic agent for detecting and treating amyloid plaques.
合成方法
The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea involves the reaction between 2-fluoroaniline and 3,5-dimethyl-4-isocyanato-oxazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in high purity.
科学研究应用
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a fluorescent probe for detecting heavy metal ions in water.
属性
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWORZDOBTWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)




![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)


![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)

![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)